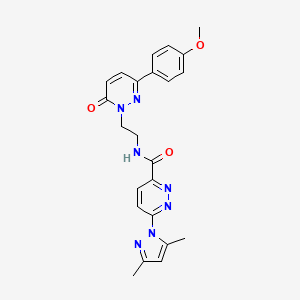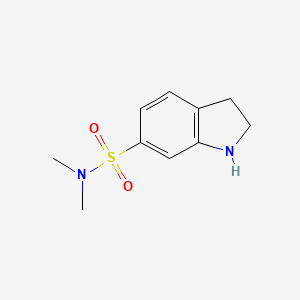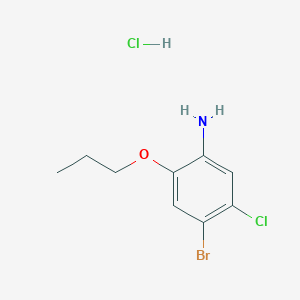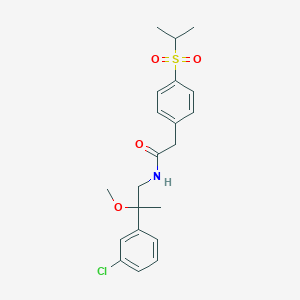![molecular formula C19H23BrN4OS B2734611 5-((3-Bromophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1052553-94-2](/img/structure/B2734611.png)
5-((3-Bromophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups including a bromophenyl group, a dimethylpiperidinyl group, a methylthiazolotriazol group, and a hydroxyl group. These groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the bromophenyl group could be introduced via a bromination reaction, and the dimethylpiperidinyl group could be formed via a reaction involving a piperidine derivative .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl group would likely contribute significant steric bulk, while the dimethylpiperidinyl group could introduce conformational flexibility .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom could be displaced in a nucleophilic substitution reaction, or the hydroxyl group could be involved in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point, while the hydroxyl group could enable it to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
Heterocycles with Dicoordinated Phosphorus : The synthesis of new heterocycles featuring dicoordinated phosphorus, including 3-substituted thiazolo[3,2-d][1,4,2]diazaphosphole derivatives, was described. These compounds were characterized by NMR spectroscopy, showcasing the versatility of thiazolo and triazole frameworks in creating novel heterocyclic compounds with potential for further functionalization and study in various scientific fields (Bansal et al., 1992).
Antimicrobial Activities of Triazole Derivatives : A study on the synthesis of novel 1,2,4-triazole derivatives and their evaluation for antimicrobial activities highlighted the potential of triazole-based compounds in medicinal chemistry. These compounds were synthesized from ester ethoxycarbonylhydrazones and primary amines, demonstrating moderate to good antimicrobial properties against test microorganisms (Bektaş et al., 2007).
Structural Analysis of Isothiazolopyridine Derivatives : The crystal and molecular structures of isothiazolopyridine derivatives were determined, contributing to the understanding of the molecular geometry and potential interaction mechanisms of similar heterocyclic compounds. This research aids in the design of compounds with specific biological or physical properties (Karczmarzyk & Malinka, 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Future research could involve further investigation of the compound’s chemical and biological properties, potentially including studies of its synthesis, reactivity, and mechanism of action. It could also involve exploration of its potential applications, for example in medicine or materials science .
Eigenschaften
IUPAC Name |
5-[(3-bromophenyl)-(3,5-dimethylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN4OS/c1-11-7-12(2)10-23(9-11)16(14-5-4-6-15(20)8-14)17-18(25)24-19(26-17)21-13(3)22-24/h4-6,8,11-12,16,25H,7,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPPPDHNUJGYLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(C2=CC(=CC=C2)Br)C3=C(N4C(=NC(=N4)C)S3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-Hydroxy-3-[4-(trifluoromethyl)phenoxy]propyl}(methyl)amine](/img/structure/B2734529.png)

![5-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B2734532.png)
![N-benzyl-2-[(2Z)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide](/img/structure/B2734533.png)
![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2734534.png)



![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide hydrochloride](/img/structure/B2734543.png)




